(S)-Norverapamil is classified as a calcium channel blocker and is derived from verapamil, which was introduced in the 1960s for its coronary dilation properties. The compound is primarily produced in the liver through the metabolism of verapamil, making it an important subject of study in pharmacokinetics and drug metabolism.
The synthesis of (S)-Norverapamil can be achieved through various methods, with recent patents highlighting efficient synthetic routes. One notable method involves the reaction of verapamil with 1-chloroethyl chloroformate in an aprotic solvent, yielding a quaternary ammonium salt. This salt is then subjected to methyl removal to produce (S)-Norverapamil.
Key Parameters:
(S)-Norverapamil has a complex molecular structure characterized by its chiral centers. The structural formula can be represented as follows:
The stereochemical configuration significantly influences its interaction with calcium channels, enhancing its efficacy compared to its (R)-enantiomer.
(S)-Norverapamil participates in several chemical reactions primarily related to its metabolic pathways and pharmacological activity:
These reactions are integral to understanding the pharmacodynamics and pharmacokinetics of (S)-Norverapamil.
The mechanism of action of (S)-Norverapamil involves blocking L-type calcium channels in cardiac and vascular smooth muscle cells. This inhibition reduces intracellular calcium concentrations, leading to:
This mechanism underlies its therapeutic effects in treating conditions such as hypertension, angina pectoris, and certain arrhythmias .
(S)-Norverapamil exhibits several notable physical and chemical properties:
These properties are essential for formulation development and understanding its behavior in biological systems.
(S)-Norverapamil has several scientific applications:
(S)-Norverapamil is the primary N-demethylated metabolite of (S)-Verapamil, a phenylalkylamine-class calcium channel blocker. Its molecular formula is C26H36N2O4, featuring a chiral center at the C2 position of the propanenitrile backbone. The (S)-enantiomer exhibits distinct spatial orientation compared to its (R)-counterpart, with the arylalkylamine moiety adopting specific conformational angles critical for receptor interaction. X-ray crystallography confirms that the (S)-configuration positions the 3,4-dimethoxyphenyl group perpendicular to the nitrile plane, creating a stereochemical environment that influences protein binding and metabolic stability [9] [6].
Enantiomeric purity assessment typically employs chiral stationary phases (CSPs) like amylose tris(3,5-dimethylphenylcarbamate) via high-performance liquid chromatography (HPLC). These methods resolve (S)-Norverapamil from (R)-Norverapamil with baseline separation (resolution factor >1.5), exploiting differential π-π interactions between enantiomers and the chiral selector [5] [6].
Table 1: Structural Parameters of (S)-Norverapamil
Property | Value |
---|---|
Molecular Formula | C26H36N2O4 |
Chiral Center | C2 |
Absolute Configuration | S |
Crystal System | Monoclinic |
Hydrogen Bond Donors | 0 |
Hydrogen Bond Acceptors | 4 |
(S)-Norverapamil is synthesized via two primary routes:
Notably, input-rate dependent stereoselectivity occurs during oral absorption: sustained-release formulations yield higher (S)-enantiomer plasma ratios than immediate-release versions due to differential first-pass metabolism kinetics [4].
Table 2: Enantiomeric Resolution Methods for (S)-Norverapamil
Method | Conditions | Purity (%) | Yield (%) |
---|---|---|---|
Varicol Chromatography | Chiralpak® AD, Hexane/IPA/EtOH/DEA (90:5:5:0.1) | 93.0 | 85 |
Simulated Moving Bed | Cellulose tribenzoate CSP | 95.2 | 78 |
Diastereomeric Crystallization | L-Tartaric acid adducts | 89.5 | 65 |
(S)-Norverapamil is a white crystalline solid with a melting point of 124–126°C. It exhibits pH-dependent solubility: high solubility in acidic media (≥50 mg/mL at pH 1.2) due to protonation of its tertiary amine (pKa = 8.7), but poor solubility in neutral/basic conditions (0.12 mg/mL at pH 7.4). LogP values are 3.9 for the free base and 2.1 for the hydrochloride salt, indicating moderate lipophilicity [7] [9].
Stability studies reveal susceptibility to oxidative degradation at the methoxy substituents when exposed to UV light (>48 hours). Crystalline polymorph screening identifies Form I (thermodynamically stable) and Form II (metastable). Form I displays a triclinic lattice with P1 space group, where molecules form dimeric units via C-H···O interactions (2.89 Å bond length). Cocrystals with succinic acid enhance aqueous solubility by 2.3-fold while preserving stereochemical integrity [7].
Enantioselectivity profoundly influences the pharmacokinetics and binding affinities of Norverapamil enantiomers:
Table 3: Comparative Properties of Norverapamil Enantiomers
Property | (S)-Norverapamil | (R)-Norverapamil |
---|---|---|
Plasma Protein Binding (%) | 78 | 93 |
CYP3A4 Km (μM) | 48.2 | 15.7 |
P-gp Substrate Affinity | Low | High |
Vd (L/kg) | 5.2 | 3.1 |
The (S)-configuration confers unique pharmacodynamic advantages:
Molecular dynamics simulations reveal stronger hydrogen bonding between (S)-Norverapamil’s nitrile group and Asn1186 of Cav1.2 channels (binding energy: −9.8 kcal/mol vs. −7.2 kcal/mol for (R)-enantiomer). This interaction stabilizes the channel’s inactivated state, explaining its prolonged electrophysiological effects [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0